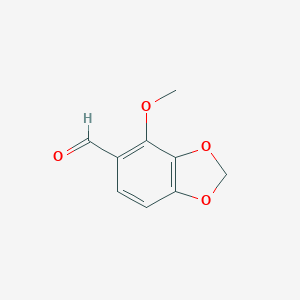

1,3-Benzodioxole-5-carboxaldehyde, 4-methoxy-

カタログ番号:

B041577

CAS番号:

5779-99-7

分子量:

180.16 g/mol

InChIキー:

OOUVEYDKXFXWDO-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1,3-Benzodioxole-5-carboxaldehyde, 4-methoxy-” is a chemical compound. It is also known as Piperonal . The compound is structurally related to other aromatic aldehydes such as benzaldehyde and vanillin . It is commonly found in fragrances and flavors .

Synthesis Analysis

Benzodioxole derivatives are known to possess a broad spectrum of activities . In addition to the synthetic derivatives, natural products that have the benzodioxole subunit, such as piperine, have shown potential anti-tumor activity through induction of apoptosis and antiparasitic activity .Molecular Structure Analysis

The molecular formula of “1,3-Benzodioxole-5-carboxaldehyde, 4-methoxy-” is C9H8O4. The compound is classified as a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group .科学的研究の応用

Synthesis of Complex Molecules

- The synthesis of ethyl 3-(1,3-benzodioxol-5-yl)acrylate involves reacting 1,3-benzodioxole-5-carbaldehyde with diethoxyphosphorylacetic acid ethyl ester, highlighting its utility in constructing complex organic molecules (Li Zhang, Songqing Wang, Xuan Yu, 2007).

Catalysis and Synthesis Optimization

- A study on Oppenauer's oxidation demonstrates the use of 1,3-benzodioxole-5-carboxaldehyde in the synthesis of heliotropine, a compound widely used in fragrance and pharmaceuticals. This research explored using both homogeneous and heterogeneous catalysts for the synthesis process, offering insights into optimizing production methods (V. Borzatta et al., 2009).

Development of Photoinitiators

- Research into naphthodioxinone-1,3-benzodioxole derivatives explores their potential as caged one-component Type II photoinitiators for free radical polymerization, demonstrating the compound's application in materials science and polymer chemistry (Volkan Kumbaraci et al., 2012).

Drug Synthesis and Biological Evaluation

- Another study utilized 1,3-benzodioxole-5-carboxaldehyde derivatives for the synthesis of novel 1,4-disubstituted 1,2,3-triazoles, evaluating their antimicrobial activity. This signifies the role of such compounds in developing new antibacterial agents, showcasing their importance in pharmaceutical research (Mumtaz Hussain et al., 2019).

Molecular Structure and Spectral Studies

- Comparative analysis of molecular structure and vibrational spectral studies on derivatives of 1,3-benzodioxole-5-carboxaldehyde provides insights into their electronic properties, furthering understanding of their reactivity and potential applications in various chemical contexts (B. Yadav, Vibha Sharma, Sachin Kumar, 2018).

特性

IUPAC Name |

4-methoxy-1,3-benzodioxole-5-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c1-11-8-6(4-10)2-3-7-9(8)13-5-12-7/h2-4H,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOUVEYDKXFXWDO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC2=C1OCO2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90436632 |

Source

|

| Record name | 1,3-Benzodioxole-5-carboxaldehyde, 4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90436632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5779-99-7 |

Source

|

| Record name | 1,3-Benzodioxole-5-carboxaldehyde, 4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90436632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

GKA50

Cat. No.: B041499

CAS No.: 851884-87-2

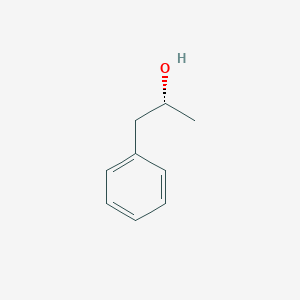

(R)-1-Phenyl-2-propanol

Cat. No.: B041500

CAS No.: 1572-95-8

Thiq

Cat. No.: B041504

CAS No.: 312637-48-2

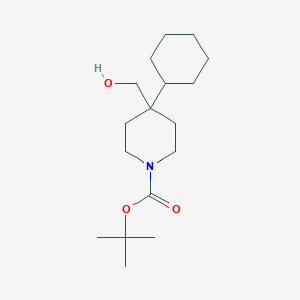

Tert-butyl 4-cyclohexyl-4-(hydroxymethyl)piperidine-1-c...

Cat. No.: B041508

CAS No.: 312638-87-2

![N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide](/img/structure/B41510.png)